molecular formula C18H22N2O2 B1384998 N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide CAS No. 1020056-47-6

N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide

Cat. No. B1384998
CAS RN: 1020056-47-6
M. Wt: 298.4 g/mol
InChI Key: ZJUNTTVZEPBTAE-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide” is a chemical compound. Based on its name, it contains an amide group (-CONH2), a methyl group (-CH3), and an isobutoxy group (-OC(CH3)2CH3). The presence of these functional groups can influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the types of atoms in the molecule and their connectivity, while X-ray crystallography can provide a detailed three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amides, for example, can undergo hydrolysis to form a carboxylic acid and an amine. They can also participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the compound’s molecular structure and functional groups .

Scientific Research Applications

1. Psycho- and Neurotropic Properties

A study investigated the psycho- and neurotropic properties of novel compounds related to N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide. They identified substances with specific sedative effects and anti-amnesic activity. One of the compounds demonstrated anti-anxiety action, anti-amnesic activity, and a significant antihypoxic effect, highlighting its potential for further studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).

2. Anticancer Potential

Another study found a structurally similar compound, exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment. The compound showed the ability to arrest cancer cells in mitosis, leading to cellular death, indicating its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

3. Biosensor Development

Research involving a related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, focused on developing a highly sensitive biosensor. This biosensor demonstrated potent electron mediating behavior and was successful in determining analytes in real samples (Karimi-Maleh et al., 2014).

4. Synthesis and Characterization

A study on a related compound, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involved its synthesis, characterization, and structural determination. The compound's structural motif was noted for potential suitability in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

5. Antiviral Activity

A related N-phenylbenzamide derivative was synthesized and tested for its antiviral activity against Enterovirus 71. The study identified a compound with low micromolar concentrations effective against EV 71 strains, suggesting its potential as a lead compound for anti-EV 71 drug development (Ji et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with chemicals to minimize risk .

Future Directions

The future directions for research on a compound depend on its potential applications. This could include further studies to understand its properties, development of synthesis methods, or investigation of its biological activity .

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)11-22-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUNTTVZEPBTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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